molecular formula C19H21N3O4S B4214347 Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate

Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No.: B4214347
M. Wt: 387.5 g/mol
InChI Key: CLWBOTYSIPBXCQ-UHFFFAOYSA-N
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Description

Methyl 5-({[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a triazole ring, which is further substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, which is then functionalized with an ethoxyphenyl group. The furan ring is introduced through a cyclization reaction. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 5-({[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring is known for its bioactivity, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity. The furan ring may contribute to the compound’s stability and bioavailability. Overall, the compound can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acid: This compound shares a similar core structure but lacks the ethoxyphenyl group.

    5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: This compound has a similar furan-triazole framework but with different substituents.

Uniqueness

Methyl 5-({[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate is unique due to its specific combination of functional groups. The presence of the ethoxyphenyl group enhances its chemical reactivity and biological activity. The compound’s unique structure allows for diverse applications and makes it a valuable target for further research and development.

Properties

IUPAC Name

methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-22-17(14-8-6-7-9-15(14)25-5-2)20-21-19(22)27-12-13-10-11-16(26-13)18(23)24-3/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWBOTYSIPBXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
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Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
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Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
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Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
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Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
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Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate

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